molecular formula C14H13N3O3 B1611214 2-Amino-5-nitro-N-(o-tolyl)benzamide CAS No. 23076-31-5

2-Amino-5-nitro-N-(o-tolyl)benzamide

Cat. No.: B1611214
CAS No.: 23076-31-5
M. Wt: 271.27 g/mol
InChI Key: ODOVIRSWBOYXDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-nitro-N-(o-tolyl)benzamide is an organic compound with the molecular formula C14H13N3O3 It is characterized by the presence of an amino group, a nitro group, and a benzamide moiety attached to an o-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-nitro-N-(o-tolyl)benzamide typically involves a multi-step processThe reaction conditions often involve the use of strong acids for nitration and reducing agents such as hydrogen gas or metal hydrides for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments is common to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-nitro-N-(o-tolyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-5-nitro-N-(o-tolyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-nitro-N-(o-tolyl)benzamide involves its interaction with specific molecular targets. For instance, its anti-inflammatory properties are attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a role in the inflammatory response. The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-nitro-N-(o-tolyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro and amino groups allow for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-amino-N-(2-methylphenyl)-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-9-4-2-3-5-13(9)16-14(18)11-8-10(17(19)20)6-7-12(11)15/h2-8H,15H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOVIRSWBOYXDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50500080
Record name 2-Amino-N-(2-methylphenyl)-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23076-31-5
Record name 2-Amino-N-(2-methylphenyl)-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-nitro-N-(o-tolyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-Amino-5-nitro-N-(o-tolyl)benzamide
Reactant of Route 3
Reactant of Route 3
2-Amino-5-nitro-N-(o-tolyl)benzamide
Reactant of Route 4
Reactant of Route 4
2-Amino-5-nitro-N-(o-tolyl)benzamide
Reactant of Route 5
Reactant of Route 5
2-Amino-5-nitro-N-(o-tolyl)benzamide
Reactant of Route 6
Reactant of Route 6
2-Amino-5-nitro-N-(o-tolyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.